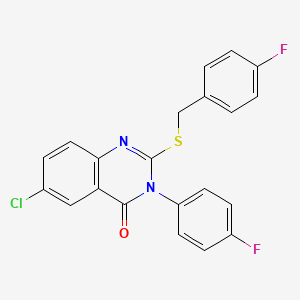
Androgen receptor-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor-IN-6 is a novel compound that acts as an inhibitor of the androgen receptor. The androgen receptor is a type of nuclear receptor that is activated by binding to androgens, such as testosterone and dihydrotestosterone. This receptor plays a crucial role in the development and maintenance of male characteristics and is also involved in the progression of certain diseases, including prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Androgen receptor-IN-6 involves several synthetic routes. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically more potent inhibitors of the androgen receptor. These products are then purified and tested for their efficacy and safety .
Scientific Research Applications
Androgen receptor-IN-6 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of androgen receptor inhibition and to develop new therapeutic agents. In biology, it helps in understanding the role of androgen receptors in cellular processes. In medicine, this compound is being investigated as a potential treatment for diseases such as prostate cancer. Additionally, it has industrial applications in the development of new drugs and therapeutic compounds .
Mechanism of Action
The mechanism of action of Androgen receptor-IN-6 involves binding to the androgen receptor and inhibiting its activity. This inhibition prevents the receptor from interacting with androgens, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation. The molecular targets of this compound include the ligand-binding domain of the androgen receptor, which is crucial for its activation .
Comparison with Similar Compounds
Androgen receptor-IN-6 is unique compared to other similar compounds due to its specific structure and high potency. Similar compounds include selective androgen receptor modulators (SARMs) such as Andarine, Ligandrol, and RAD-140. These compounds also target the androgen receptor but have different chemical structures and varying degrees of efficacy and safety profiles .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(1-methylindazol-5-yl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H15N3OS/c1-19-14-5-3-10(7-12(14)9-18-19)13-8-11(16(17)20)4-6-15(13)21-2/h3-9H,1-2H3,(H2,17,20) |
InChI Key |
LAJCSSWPGDDWCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)N)SC)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)




![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
